1-(4-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one
Description
1-(4-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a piperidin-2-one derivative featuring a 4-iodophenyl group at position 1 and a 2-methylpropanoyl (isobutyryl) substituent at position 2. Its molecular formula is C₁₅H₁₇INO₂ (assuming standard valency), with a molecular weight of approximately 358.21 g/mol (calculated). This compound is structurally related to intermediates used in pharmaceutical synthesis, such as lurasidone (an antipsychotic) and sorafenib (an anticancer agent) .
Properties
Molecular Formula |
C15H18INO2 |
|---|---|
Molecular Weight |
371.21 g/mol |
IUPAC Name |
1-(4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C15H18INO2/c1-10(2)14(18)13-4-3-9-17(15(13)19)12-7-5-11(16)6-8-12/h5-8,10,13H,3-4,9H2,1-2H3 |
InChI Key |
WPFLXLPPOKSQTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through an electrophilic aromatic substitution reaction using iodine and a suitable catalyst.
Attachment of the Methylpropanoyl Group: The methylpropanoyl group can be attached through an acylation reaction using a suitable acylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential pharmaceutical applications include the development of new drugs or therapeutic agents.
Industry: The compound could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Features and Properties
Key Observations :
Halogen Effects :
- The iodophenyl group in the target compound increases lipophilicity compared to chlorophenyl (Cl) or fluorophenyl (F) analogs. This may improve blood-brain barrier penetration in CNS-targeting drugs .
- Chlorine and fluorine substituents, being smaller, reduce steric hindrance but may enhance metabolic stability due to stronger C-X bonds .
Synthetic Yields :
- 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one is synthesized in 85% yield using phosphorus pentachloride, demonstrating the efficiency of halogenation strategies on the piperidin-2-one scaffold .
- In contrast, triazine-linked piperidin-2-one derivatives (e.g., compound 29 in ) show lower yields (21–55%), likely due to multi-step purifications .
- Chalcone derivatives with iodophenyl groups (e.g., (E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one) demonstrate antimicrobial and antioxidant properties, highlighting iodine's role in enhancing redox activity .
Pharmacokinetic and Physicochemical Comparisons
Table 2: Physicochemical Properties
- Thermal Stability : The high predicted boiling point (446°C) of 1-(4-Iodophenyl)piperidin-2-one suggests stability under synthetic conditions, critical for industrial-scale production .
Biological Activity
1-(4-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound belonging to the class of piperidinones, characterized by its unique structural features, including a piperidine ring, an iodophenyl group, and a methylpropanoyl substituent. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H18INO
- Molecular Weight : Approximately 371.21 g/mol
- IUPAC Name : 1-(4-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one
The presence of the iodophenyl group suggests potential interactions with biological targets such as receptors or enzymes involved in cellular signaling pathways. The methylpropanoyl group may enhance lipophilicity, which is crucial for membrane permeability and biological activity.
Biological Activity Overview
Preliminary studies indicate that 1-(4-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one may exhibit various biological activities, particularly in the following areas:
- Anticancer Activity : Compounds with similar piperidinone structures have been investigated for their potential to inhibit cancer cell proliferation. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, indicating that structural modifications can influence their potency and selectivity .
- Enzyme Inhibition : The compound's structure may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. Piperidine derivatives have been noted for their ability to modulate enzyme activity, which can be beneficial in treating diseases where enzyme overactivity is a concern .
- Receptor Modulation : The iodophenyl moiety may facilitate binding to neurotransmitter receptors or other signaling proteins, potentially leading to therapeutic effects in neurological disorders or pain management .
1. Anticancer Activity
A study focusing on piperidine derivatives demonstrated that certain compounds could induce apoptosis in cancer cells through mitochondrial pathways. Specifically, structural modifications similar to those found in 1-(4-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .
2. Enzyme Interaction Studies
Research has indicated that piperidinone derivatives can interact with various enzymes. For example, one study highlighted the inhibitory effects of similar compounds on proteases associated with viral infections, suggesting that 1-(4-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one might possess antiviral properties through enzyme inhibition .
Comparative Analysis of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
